
4-Amio-methoxy-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-methoxy-6-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an amino group at the fourth position, a methoxy group at the first position, and a methyl group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-methoxy-6-methylphenol typically involves the nitration of 4-methoxy-6-methylphenol followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-amino-methoxy-6-methylphenol.
Industrial Production Methods: On an industrial scale, the production of 4-amino-methoxy-6-methylphenol can be achieved through a continuous flow process. This involves the controlled addition of nitrating agents to a solution of 4-methoxy-6-methylphenol, followed by continuous reduction of the nitro intermediate. The use of catalytic hydrogenation with palladium on carbon as a catalyst is also a common method for the reduction step in industrial settings.
Types of Reactions:
Oxidation: 4-Amino-methoxy-6-methylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group. Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-Amino-methoxy-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as an antioxidant and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4-amino-methoxy-6-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. It can scavenge free radicals and inhibit oxidative stress pathways. Additionally, its phenolic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and modulating biological pathways.
Comparaison Avec Des Composés Similaires
4-Amino-2-methoxyphenol: Similar structure but lacks the methyl group at the sixth position.
4-Amino-6-methylphenol: Similar structure but lacks the methoxy group.
2-Amino-4-methoxy-6-methylphenol: Similar structure but with the amino group at the second position.
Uniqueness: 4-Amino-methoxy-6-methylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups enhances its electron-donating ability, making it a potent antioxidant and a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-(aminomethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |
Clé InChI |
RIEKQWFHYRZVSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



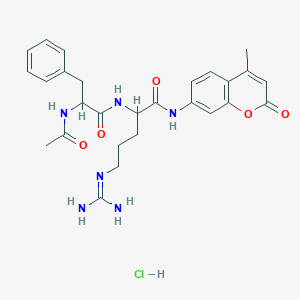
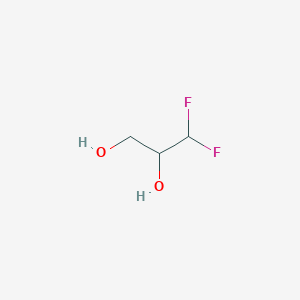

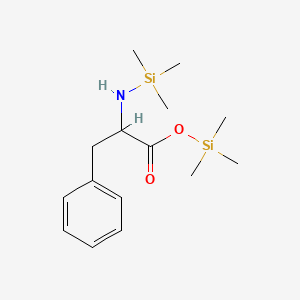
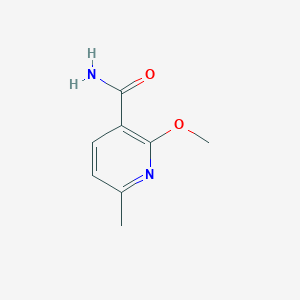



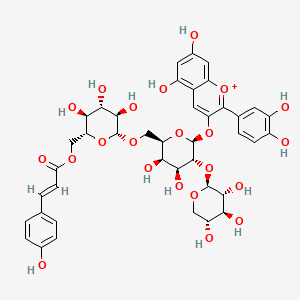


![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)
![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
